molecular formula C12H15N3 B3070745 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline CAS No. 1005596-25-7

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline

Cat. No.: B3070745
CAS No.: 1005596-25-7
M. Wt: 201.27 g/mol
InChI Key: CHUSCRKGELSGLN-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline is a heterocyclic aromatic compound consisting of an aniline moiety (benzene ring with an -NH₂ group) linked via a methylene bridge to a 3,5-dimethylpyrazole ring. The pyrazole ring contributes to its π-electron-deficient character, while the aniline group provides nucleophilic reactivity. This compound serves as a versatile intermediate in medicinal chemistry and coordination chemistry, particularly in the synthesis of metal complexes (e.g., cadmium bromide complexes, as seen in ) . Its synthesis typically involves alkylation of aniline derivatives with (3,5-dimethyl-1H-pyrazol-1-yl)methanol under mild conditions, as demonstrated in the preparation of structurally related bis-pyrazole compounds .

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUSCRKGELSGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable benzyl halide, followed by a nucleophilic substitution reaction with aniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the aniline form.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the aniline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the aniline moiety.

    Substitution: Halogenated derivatives of the aniline ring.

Scientific Research Applications

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:
  • Pyrazole Substituents : The presence of electron-donating methyl groups (3,5-dimethyl) in the target compound enhances stability and modulates electronic properties compared to diphenyl derivatives . Bromination at the pyrazole’s 4-position () introduces steric and electronic effects, altering reactivity .

Physical and Chemical Properties

  • Solubility: The target compound’s -NH₂ group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to bis-pyrazole derivatives (e.g., compound 11), which have higher molecular weight and non-polar substituents .
  • Stability : Brominated analogs () may exhibit lower thermal stability due to the bulky bromine atom, whereas methyl groups in the target compound enhance steric protection of the pyrazole ring .

Biological Activity

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is an organic compound notable for its diverse biological activities, attributed to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Structural Characteristics

The compound has the molecular formula C₁₁H₁₃N₃ and features a pyrazole ring substituted with methyl groups at positions 3 and 5. The presence of these substituents enhances its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antibacterial Activity : Compounds containing this moiety have shown effectiveness against multiple bacterial strains. For instance, derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus and other pathogens.
  • Antitumor Activity : Studies have highlighted the compound's potential as an anticancer agent. For example, derivatives were tested against various cancer cell lines (e.g., MCF7, Hep-2) showing IC₅₀ values ranging from 3.25 to 42.30 µM, indicating significant cytotoxic effects .
  • Anti-inflammatory and Antioxidant Effects : The compound has been evaluated for its anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases. Its antioxidant activity also supports cellular protection mechanisms .

Synthesis Methods

The synthesis of this compound typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine. Common methods include:

  • Reaction Conditions : The reaction is often performed in acetonitrile at room temperature for several days.
  • Yield : The yield of synthesized compounds can vary; for instance, one method reported a yield of 68.5%.

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC₅₀/ MIC ValuesReference
AntibacterialStaphylococcus aureus1 µg/mL
AntitumorMCF73.79 µM
Hep-217.82 mg/mL
Anti-inflammatoryVariousNot specified
AntioxidantCellular systemsNot specified

The biological activities of this compound are largely attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.
  • Cellular Uptake : The structural features facilitate cellular uptake, enhancing bioavailability and efficacy against targeted cells.

Q & A

Q. What are the optimal synthetic routes for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 4-aminobenzyl derivatives with 3,5-dimethylpyrazole in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–20°C for 1 hour achieves moderate yields . Purification via recrystallization from ethanol or DMF/ethanol mixtures improves purity . Key parameters for optimization include:
  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity.
  • Temperature control : Lower temperatures (0°C) minimize side reactions.
  • Catalyst/base : Triethylamine aids in deprotonation and accelerates reaction kinetics .

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with refinement via SHELXL is the gold standard. Key steps include:
  • Data collection : High-resolution datasets (≤1.0 Å) ensure accurate atomic positioning.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .
  • Validation tools : CheckCIF analyzes residual density and geometric outliers .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives in biological systems?

  • Methodological Answer : SAR studies require systematic substitution of the pyrazole or aniline moieties. For example:
Substituent Biological Impact Reference
Methyl groups (3,5-position)Enhances lipophilicity and membrane permeability
Halogenation (e.g., Br)Modulates electron density, affecting binding affinity
  • Experimental validation : Use in vitro assays (e.g., enzyme inhibition) and molecular docking to map interactions with targets like KCa2 channels .

Q. How can computational methods predict the reactivity or interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock Vina simulate binding modes to proteins (e.g., kinases). Focus on hydrogen bonding with the aniline NH2 and pyrazole N atoms .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • MD simulations : Assess stability of ligand-protein complexes over time (≥100 ns trajectories) .

Q. What catalytic applications has this compound shown in polymer synthesis or coordination chemistry?

  • Methodological Answer :
  • Coordination chemistry : The pyrazole N atoms act as ligands for transition metals (e.g., Cd, Co). Example: Formation of [LBCdBr2] complexes for catalytic ring-opening polymerization of rac-lactide .
  • Polymer synthesis : Acts as a monomer in polyamide/polyurea frameworks due to its bifunctional (amine and heterocyclic) groups .
  • Optimization : Adjust steric bulk (e.g., 3,5-dimethyl groups) to modulate metal-ligand bond strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Reactant of Route 2
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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline

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